9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo-
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Overview
Description
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- is a chemical compound with a complex structure that includes a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process might include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with different functional groups.
Scientific Research Applications
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- stands out due to its unique structural features and specific functional groups. These differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
51762-99-3 |
---|---|
Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7-ethyl-9-oxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O3S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)20-13/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
UYMUKRUUNQHSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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